The Function of Phospholipid:Diacylglycerol Acyltransferase (PDAT) in Yeast Lipid Metabolism: An In-depth Technical Guide
The Function of Phospholipid:Diacylglycerol Acyltransferase (PDAT) in Yeast Lipid Metabolism: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the eukaryotic model organism Saccharomyces cerevisiae, the synthesis of triacylglycerol (TAG), a primary energy storage lipid, is a crucial aspect of lipid metabolism. While the acyl-CoA-dependent pathway has been extensively studied, an alternative, acyl-CoA-independent pathway plays a significant role in maintaining lipid homeostasis. This pathway is catalyzed by the enzyme Phospholipid:Diacylglycerol Acyltransferase (PDAT), encoded by the LRO1 gene. This technical guide provides a comprehensive overview of the function of PDAT in yeast lipid metabolism, detailing its enzymatic activity, substrate specificity, and its interplay with other metabolic pathways. Furthermore, this document outlines detailed experimental protocols for the characterization of PDAT function and presents key quantitative data in a structured format. Finally, signaling pathways influencing PDAT activity are illustrated to provide a holistic understanding of its regulation.
Core Function and Enzymatic Activity of PDAT (Lro1p)
PDAT, also known as Lro1p in Saccharomyces cerevisiae, is an acyltransferase that catalyzes the final step in the acyl-CoA-independent pathway of TAG synthesis.[1][2] The enzyme is localized to the endoplasmic reticulum (ER).[3] Unlike the canonical Kennedy pathway that utilizes acyl-CoA as an acyl donor, PDAT transfers an acyl group from a phospholipid directly to a diacylglycerol (DAG) molecule, yielding TAG and a lysophospholipid.
The reaction catalyzed by PDAT is as follows:
Phospholipid + sn-1,2-Diacylglycerol ⇌ Triacylglycerol + Lysophospholipid
This activity provides an alternative route for TAG production, contributing to the overall cellular pool of neutral lipids. While not the primary pathway for TAG synthesis under all conditions, PDAT plays a significant role, particularly during the exponential growth phase.[3]
Substrate Specificity
The enzymatic activity of yeast PDAT exhibits specificity for both the phospholipid acyl donor and the diacylglycerol acyl acceptor.
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Acyl Donor Specificity: PDAT can utilize various phospholipids as acyl donors. The two major membrane phospholipids in yeast, phosphatidylethanolamine (PE) and phosphatidylcholine (PC), are both effective substrates. However, studies have shown that dioleoyl-PE is a nearly four-fold more efficient acyl donor than dioleoyl-PC in the PDAT-catalyzed reaction. The enzyme preferentially transfers the acyl group from the sn-2 position of the phospholipid.
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Acyl Group Specificity: The rate of the reaction is also influenced by the specific fatty acid moieties present in the phospholipid. For instance, a ricinoleoyl group at the sn-2 position of PC is transferred more efficiently than an oleoyl group.
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Acyl Acceptor Specificity: The structure of the diacylglycerol molecule also impacts the efficiency of the reaction.
This substrate specificity suggests a potential role for PDAT in the remodeling of membrane phospholipids, influencing the fatty acid composition of cellular membranes in response to different physiological conditions.
Quantitative Data on PDAT Function
The contribution of PDAT to overall TAG synthesis has been quantified through genetic and biochemical studies. The following tables summarize key quantitative data regarding PDAT's activity and its impact on yeast lipid composition.
| Parameter | Value | Reference Strain | Conditions | Source |
| Rate of TAG Synthesis | 0.15 nmol/min/mg of protein | PDAT-overexpressing strain | in vitro assay with dioleoyl-PC as acyl donor |
Table 1: In vitro enzymatic activity of yeast PDAT. This table presents the specific activity of PDAT measured in microsomal preparations from a yeast strain overexpressing the LRO1 gene.
| Strain | Triacylglycerol (TAG) Level (% of Wild-Type) | Growth Phase | Source |
| lro1Δ | ~60% | Not specified | |
| dga1Δ | ~70% | Late logarithmic | |
| lro1Δ dga1Δ | ~20% | Not specified |
Table 2: Contribution of PDAT and Dga1 to total triacylglycerol synthesis. This table shows the relative TAG levels in knockout mutants for the PDAT (lro1Δ) and the primary acyl-CoA-dependent DGAT (dga1Δ) pathways, as well as a double knockout mutant, highlighting the partial redundancy and combined importance of these two pathways.
| Genetic Modification | Change in Total Fatty Acids | Source |
| PDAT Overexpression | +29-47% | [3] |
Table 3: Effect of PDAT overexpression on total fatty acid content. This table illustrates the potential of PDAT to enhance overall lipid accumulation when its expression is increased.
Experimental Protocols
Preparation of Yeast Microsomes for PDAT Activity Assay
This protocol describes the isolation of microsomal fractions from Saccharomyces cerevisiae, which are enriched in ER-resident enzymes like PDAT.
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Yeast Culture and Harvest: Grow yeast cells in appropriate liquid medium (e.g., YPD) to the desired growth phase (e.g., mid-logarithmic phase). Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
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Spheroplasting: Wash the cell pellet with sterile water and then with a spheroplasting buffer (e.g., 1.2 M sorbitol, 20 mM K-phosphate, pH 7.4). Resuspend the cells in spheroplasting buffer containing a reducing agent (e.g., 10 mM DTT) and incubate for 15 minutes at 30°C. Add zymolyase (e.g., 5 mg per gram of wet cell weight) and incubate at 30°C with gentle shaking until spheroplasts are formed (monitor by microscopy).
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Lysis: Harvest the spheroplasts by gentle centrifugation (1,500 x g for 5 minutes). Resuspend the pellet in ice-cold lysis buffer (e.g., 0.8 M sorbitol, 10 mM triethanolamine, 1 mM EDTA, pH 7.2) containing protease inhibitors. Homogenize the spheroplasts using a Dounce homogenizer with a tight-fitting pestle.
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Differential Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet mitochondria and cell debris.
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Microsome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
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Washing and Storage: Resuspend the microsomal pellet in a suitable storage buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol) and store at -80°C until use. Determine the protein concentration using a standard method like the Bradford assay.
In Vitro PDAT Enzyme Activity Assay
This assay measures the transfer of a radiolabeled acyl group from a phospholipid donor to a DAG acceptor.
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Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
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Microsomal protein (e.g., 50-100 µg)
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Acyl donor: Radiolabeled phospholipid (e.g., [14C]-oleoyl-labeled PC or PE)
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Acyl acceptor: Diacylglycerol (e.g., dioleoin)
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Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
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Initiation and Incubation: Initiate the reaction by adding the microsomal fraction. Incubate the mixture at 30°C for a defined period (e.g., 15-60 minutes).
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Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.
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Lipid Analysis: Collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.
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Thin-Layer Chromatography (TLC): Resuspend the lipid extract in a small volume of chloroform and spot it onto a silica gel TLC plate. Develop the plate in a solvent system suitable for separating neutral lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, by volume).
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Detection and Quantification: Visualize the lipid spots by autoradiography or by staining with iodine vapor. Scrape the spots corresponding to TAG into a scintillation vial and quantify the radioactivity using a scintillation counter. The amount of radiolabeled TAG formed is used to calculate the enzyme activity.
Analysis of Yeast Lipid Composition by Thin-Layer Chromatography (TLC)
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Lipid Extraction: Extract total lipids from yeast cells using a standard method such as the Folch or Bligh-Dyer method.
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TLC Plate Preparation: Activate a silica gel TLC plate by heating it at 110°C for 1 hour.
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Sample Application: Spot the lipid extracts onto the TLC plate.
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Chromatogram Development:
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For neutral lipids (TAG, steryl esters), use a solvent system like hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
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For polar lipids (phospholipids), use a solvent system like chloroform:methanol:acetic acid (65:25:10, v/v/v).
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Visualization: Visualize the separated lipid classes by staining with iodine vapor, primuline spray (for viewing under UV light), or by charring with a sulfuric acid solution followed by heating.
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Quantification: For quantitative analysis, scrape the individual lipid spots, extract the lipids, and analyze the fatty acid content by gas chromatography (GC) after transmethylation. Alternatively, use densitometry to quantify the intensity of the spots relative to known standards.
Signaling Pathways and Regulation of PDAT
The activity of PDAT is not constitutive but is integrated into the broader network of lipid metabolic regulation. A key regulatory node is the availability of its substrate, diacylglycerol (DAG).
As depicted in Figure 1, the activity of PDAT is indirectly regulated by the phosphorylation status of Pah1p, the yeast phosphatidate phosphatase. Pah1p dephosphorylates phosphatidic acid (PA) to produce DAG. The activity of Pah1p is controlled by a phosphorylation-dephosphorylation cycle. Protein kinases, such as Pho85-Pho80 and Cdk1, phosphorylate and inactivate Pah1p, leading to its cytosolic localization. The Nem1-Spo7 phosphatase complex dephosphorylates and activates Pah1p, promoting its association with the ER membrane where it can access its substrate. Nutrient availability, such as inositol and phosphate levels, influences the activity of these kinases and phosphatases, thereby controlling the flux of PA towards either phospholipid synthesis or, via Pah1p and subsequently PDAT, towards TAG synthesis.
Conclusion
The Phospholipid:Diacylglycerol Acyltransferase (PDAT), encoded by the LRO1 gene, represents a key enzyme in the acyl-CoA-independent pathway of triacylglycerol synthesis in Saccharomyces cerevisiae. Its activity provides an alternative route for neutral lipid production and is implicated in the remodeling of membrane phospholipids. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricacies of yeast lipid metabolism. A thorough understanding of the function and regulation of PDAT not only enhances our fundamental knowledge of cellular lipid homeostasis but also opens avenues for the metabolic engineering of yeast for the production of biofuels and other lipid-derived products. Further research into the specific regulatory mechanisms governing PDAT expression and activity will undoubtedly unveil more sophisticated layers of control within the complex web of lipid metabolism.
